

A Comparative Guide to the Synthesis of Pyrrolo-Oxadiazines

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Compound of Interest

Compound Name: 2H-pyrrolo[1,2-e][1,2,5]oxadiazine

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For Researchers, Scientists, and Drug Development Professionals

The pyrrolo-oxadiazine scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological activities, making its efficient synthesis a key focus in medicinal chemistry and drug discovery. This guide provides a comparative overview of prominent synthetic methodologies for constructing pyrrolo-oxadiazine core structures, with a focus on pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazoles and pyrrolo[1,2-d][1][2] [3]oxadiazines. We present a detailed analysis of reaction protocols, quantitative data, and visual workflows to aid researchers in selecting the most suitable synthetic strategy for their specific needs.

Comparative Analysis of Synthesis Methods

The synthesis of pyrrolo-oxadiazines can be broadly categorized into two main approaches: the construction of a 1,3,4-oxadiazole ring onto a pre-existing pyrrolopyridazinone core and the rearrangement of pyrrolo-oxadiazine structures to form related triazinones. Each method offers distinct advantages in terms of efficiency, versatility, and the types of accessible analogs.

A convenient and efficient one-pot synthesis has been reported for novel pyrrolo[3,4-d]pyridazinone derivatives bearing a 4-aryl-1-(1-oxoethyl)piperazine pharmacophore.[1][4] This approach has been utilized in the development of selective COX-2 inhibitors.[1][3][4][5] Another significant synthetic route involves the nucleophile-induced rearrangement of pyrrolo[1,2-d][1][2][3]oxadiazines to produce pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones.[6][7]



The following table summarizes the key quantitative data for these representative synthetic methods.

Method	Starting Materials	Key Reagents & Conditions	Product Type	Yield (%)	Reference(s
One-Pot Synthesis of Pyrrolo[3,4- d]pyridazinon e-based Oxadiazoles	3,5,7- trimethyl-6- phenyl-1-[(2- thioxo-3H- 1,3,4- oxadiazol-5- yl)methoxy]py rrolo[3,4- d]pyridazin-4- one, 1-(2- chloro-1- oxoethyl)-4- phenylpipera zine, 1-(2- chloro-1- oxoethyl)-4- (2-pyrimidyl)- piperazine	Not explicitly detailed in the abstract, but described as a "convenient, efficient, one-pot synthesis".[1]	Pyrrolo[3,4-d]pyridazinon e derivatives bearing a 4-aryl-1-(1-oxoethyl)pipe razine pharmacopho re.[1][4]	Not specified	[1][4]
Rearrangeme nt of Pyrrolo[1,2-d] [1][2] [3]oxadiazine s	3-chloro-1H- pyrrole-2- carboxylic acid, anilines, Boc- hydrazine	Oxalyl chloride, DIPEA, triphenylphos phine, bromine, triethylamine; Nucleophile-induced rearrangeme nt.[2][6][7]	Pyrrolo[2,1-f] [1][3] [4]triazin- 4(3H)-ones. [6][7]	Good to excellent	[2][6][7]



Experimental Protocols

Method 1: One-Pot Synthesis of Pyrrolo[3,4-d]pyridazinone-based 1,3,4-Oxadiazoles

This method, as described in the synthesis of novel selective COX-2 inhibitors, involves the alkylation of a pyrrolo[3,4-d]pyridazinone derivative containing a 1,3,4-oxadiazole-2-thione moiety with a suitable 2-chloro-1-oxoethylarylpiperazine derivative.[1]

Starting Materials:

- 3,5,7-trimethyl-6-phenyl-1-[(2-thioxo-3H-1,3,4-oxadiazol-5-yl)methoxy]pyrrolo[3,4-d]pyridazin-4-one (4a) or 6-butyl-3,5,7-trimethyl-1-[(2-thioxo-3H-1,3,4-oxadiazol-5-yl)methoxy]pyrrolo[3,4-d]pyridazin-4-one (4b)[1]
- 1-(2-chloro-1-oxoethyl)-4-phenylpiperazine (2) or 1-(2-chloro-1-oxoethyl)-4-(2-pyrimidyl)-piperazine (3)[1]

General Procedure (based on the formation of S-isomers): The synthesis is carried out by the alkylation of the appropriate pyrrolo[3,4-d]pyridazinone (4a or 4b) with the corresponding 2-chloro-1-oxoethylarylpiperazine derivative (2 or 3).[1] The reaction conditions are set to favor the formation of the S-isomers.[1] While the specific one-pot conditions are not detailed in the provided abstracts, such reactions are typically performed in a suitable solvent in the presence of a base to facilitate the nucleophilic substitution.

Method 2: Synthesis of Pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones via Rearrangement

This approach involves the initial construction of a 1,2-biscarbamoyl-substituted 1H-pyrrole followed by a regioselective intramolecular cyclization or a nucleophile-induced rearrangement of a pyrrolo-oxadiazine intermediate.[2][6][7]

Step 1: Synthesis of 3-Chloro-N-phenyl-1H-pyrrole-2-carboxamide (14a)[2]

 To a solution of 3-chloro-1H-pyrrole-2-carboxylic acid (13) in dry CH2Cl2, add oxalyl chloride and a catalytic amount of DMF at 0 °C.



- Stir the reaction at 70 °C for 5 hours.
- Remove the solvent under reduced pressure to obtain the crude 3-chloro-1H-pyrrole-2carbonyl chloride.
- To a solution of the crude acid chloride in 1,4-dioxane, add aniline and DIPEA at 0 °C.
- Stir the reaction to completion.

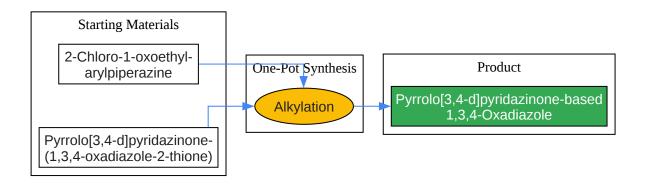
Step 2: Synthesis of 1,2-biscarbamoyl-substituted 1H-pyrroles (10)[6] The synthesis of the aminopyrrolocarbamate 10 involves the amination of the corresponding 1H-pyrrole-2-carboxamide 14.[6]

Step 3: Rearrangement of Pyrrolo[1,2-d][1][2][3]oxadiazines (11) to Pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones (12)[6][7] The pyrrolooxadiazines (11) are subjected to a nucleophile-induced rearrangement to yield the final pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones (12).[6][7]

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of pyrrolo-oxadiazine derivatives.







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